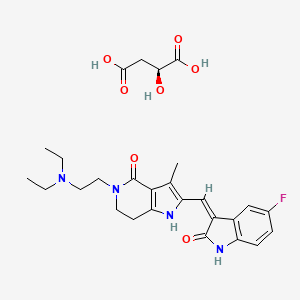
Famitinib malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Famitinib malate is a small molecule tyrosine kinase inhibitor developed by Jiangsu Hengrui Medicine Co., Ltd. It is primarily used in the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and soft tissue sarcomas. This compound operates by inhibiting multiple receptor tyrosine kinases that are overexpressed or mutated in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of famitinib malate involves multiple steps, including the formation of the core pyrrolopyridine structure and subsequent functionalization. The key steps include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of functional groups such as fluorine and amino groups.
- Formation of the malate salt through acid-base reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reactions to maximize product output.
- Implementation of purification techniques such as crystallization and chromatography to ensure product purity.
- Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.
化学反応の分析
Types of Reactions: Famitinib malate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen gas, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (dimethyl sulfoxide, acetonitrile).
Major Products Formed:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
科学的研究の応用
Famitinib malate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cell growth and differentiation.
Industry: Employed in the development of new anticancer therapies and as a reference compound for quality control in pharmaceutical manufacturing.
作用機序
Famitinib malate exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, stem cell factor receptor (c-kit), FMS-like tyrosine kinase-3 receptor, and protooncogene tyrosine kinase receptor . These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts cellular signaling pathways, leading to reduced tumor growth and increased apoptosis.
類似化合物との比較
- Sorafenib
- Sunitinib
- Axitinib
- Pazopanib
Famitinib malate stands out due to its broad-spectrum activity and its potential for use in combination therapies with other anticancer agents .
特性
CAS番号 |
1256377-67-9 |
|---|---|
分子式 |
C27H33FN4O7 |
分子量 |
544.6 g/mol |
IUPAC名 |
5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9)/b17-13-;/t;2-/m.0/s1 |
InChIキー |
JNDRBKCNKMZANY-QLTVYZEUSA-N |
異性体SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C.C([C@@H](C(=O)O)O)C(=O)O |
正規SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


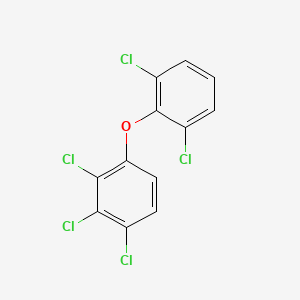
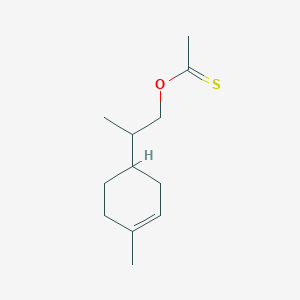
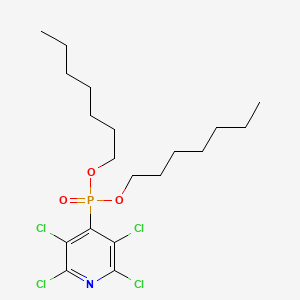



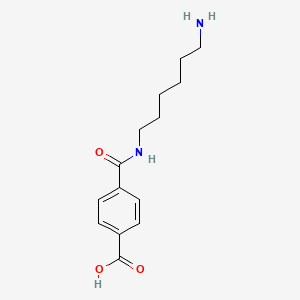
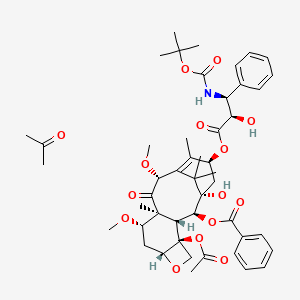
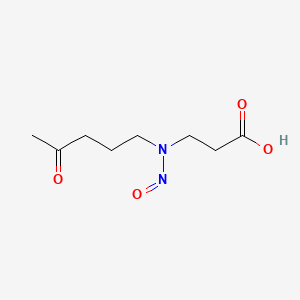
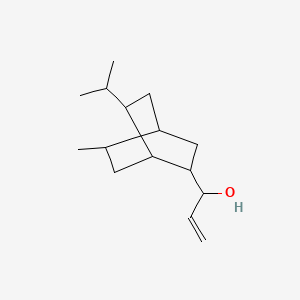
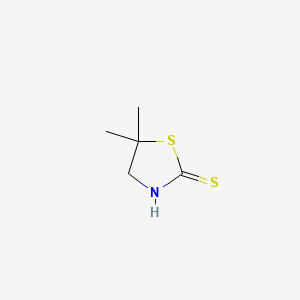
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
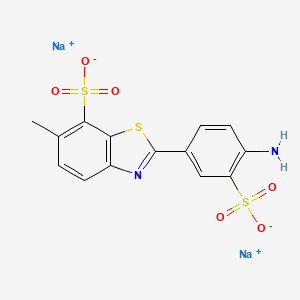
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
